2-Benzoyl-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHIEEUGUQXEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393345 | |
| Record name | 2-benzoyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-77-0 | |
| Record name | 2-benzoyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation
Established Synthetic Routes for 2-Benzoyl-4-methylpyridine and Analogues
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and applications. These routes include the use of pyridine (B92270) N-oxides, condensation reactions of methylpyridine precursors, derivatization of substituted pyridines, and multi-step syntheses for more complex polycyclic systems.
Approaches Involving Pyridine N-Oxides via Decarboxylative Acylation
Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines due to their enhanced reactivity towards both electrophilic and nucleophilic reagents compared to the parent pyridines. semanticscholar.orgresearchgate.net The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, facilitating functionalization. researchgate.net One notable application of this enhanced reactivity is in decarboxylative acylation reactions. A relevant example is the acylation of pyridine N-oxide derivatives using α-oxocarboxylic acids. researchgate.net This method, while not explicitly detailed for this compound in the provided sources, suggests a plausible route where a 4-methylpyridine (B42270) N-oxide could undergo a decarboxylative coupling with a benzoyl precursor. The general utility of pyridine N-oxides in radical decarboxylation, known as the Barton decarboxylation, further underscores their potential in forming carbon-carbon bonds at the 2-position. scripps.edu After the introduction of the benzoyl group, the N-oxide can be readily deoxygenated under mild conditions to yield the final this compound. semanticscholar.org
Condensation Reactions with Methylpyridine Precursors
Condensation reactions provide a direct method for the formation of this compound from readily available starting materials. A key strategy involves the reaction of 4-methylpyridine with benzaldehyde (B42025) in the presence of a base. study.com The acidity of the methyl group protons in 4-methylpyridine is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, allowing for deprotonation by a base to form a nucleophilic carbanion. study.com This anion can then attack the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting alcohol intermediate yields a stilbene-like product, which can then be oxidized to the target ketone, this compound.
Another relevant condensation strategy is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. nih.gov While not a direct synthesis of this compound from 4-methylpyridine, this reaction highlights the utility of condensation chemistry in building complex molecules involving benzaldehyde derivatives. nih.gov
Table 1: Condensation Reaction for this compound Precursor
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product |
| 4-Methylpyridine | Benzaldehyde | Base | 2-(2-phenylethenyl)-4-methylpyridine |
Derivatization Strategies from Substituted Pyridines and Benzoyl Intermediates
This approach focuses on modifying a pre-existing substituted pyridine to introduce the benzoyl group. A pertinent example is the synthesis of 2-benzoylpyridine (B47108) from phenyl(pyridine-2-yl)methanol through an oxidation reaction. google.com This suggests a viable route where 4-methyl-2-pyridylmethanol could be reacted with a phenyl Grignard reagent to form phenyl(4-methylpyridin-2-yl)methanol, which is then oxidized to this compound.
Another derivatization strategy involves the Friedel-Crafts acylation of a suitably activated pyridine derivative. However, the direct Friedel-Crafts acylation of pyridine is generally difficult due to the deactivation of the ring by the nitrogen atom. More successful approaches often involve the use of pre-functionalized pyridines. For instance, a 2-lithiated or 2-magnesiated 4-methylpyridine could react with benzoyl chloride to yield the desired product.
Multi-step Syntheses of Polycyclic and Fused Pyridine Systems Incorporating Benzoyl Moieties
The synthesis of more complex molecules that incorporate the this compound scaffold often requires multi-step sequences. These syntheses can lead to the formation of polycyclic and fused pyridine systems with significant biological and material science applications. ias.ac.insci-hub.sebohrium.com For example, a method for synthesizing polycyclic-fused 10-benzoyl-benzo enamine.netlumenlearning.comoxepino[3,4-b]quinolin-13(6H)-ones has been described. researchgate.net This process involves the intramolecular Friedel-Crafts acylation of a 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acid intermediate. researchgate.net Although this example leads to a quinoline (B57606) system, the principles of building complex heterocyclic structures around a benzoyl-substituted aromatic core are applicable.
Another approach involves the construction of a pyridine ring onto a pre-existing benzoyl-containing structure. The Bohlmann-Rahtz pyridine synthesis, for instance, allows for the creation of trisubstituted pyridines from an enamine and an ethynyl (B1212043) carbonyl compound. beilstein-journals.org A benzoyl-containing ethynyl ketone could potentially be used in such a synthesis to generate a pyridine ring with a benzoyl substituent.
Detailed Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of key reactions is crucial for optimizing synthetic routes and predicting outcomes. The chlorination of methylpyridine precursors is a critical step in many syntheses, and its radical mechanism has been a subject of detailed investigation.
Radical Initiation Pathways in Chlorination Reactions
The side-chain chlorination of picolines (methylpyridines) is a free-radical reaction. google.com This type of reaction typically proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comwikipedia.orglibretexts.org The initiation phase is the crucial first step where the reactive radical species are generated.
The initiation of the chlorination of a methylpyridine, such as 4-methylpyridine, can be achieved through the input of energy, typically in the form of ultraviolet (UV) light or heat. lumenlearning.comwikipedia.org This energy causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). lumenlearning.com
Alternatively, radical initiators can be employed to start the reaction at lower temperatures. google.com Common radical initiators include aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). google.com These initiators decompose upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of the pyridine, initiating the chain reaction. The use of initiators such as decachlorobutane or octachlorobutene for the chlorination of pyridine compounds has also been reported. google.com
The generated chlorine radical then proceeds to the propagation phase, where it abstracts a hydrogen atom from the methyl group of 4-methylpyridine to form a benzyl-type radical and hydrogen chloride (HCl). lumenlearning.com This pyridylmethyl radical then reacts with another molecule of Cl₂ to form the chlorinated product (e.g., 4-(chloromethyl)pyridine) and a new chlorine radical, thus propagating the chain. lumenlearning.comwikipedia.org
Table 2: Radical Initiation Pathways in Chlorination
| Initiation Method | Description | Example Initiator |
| Photochemical | UV light provides the energy for homolytic cleavage of Cl₂. | Not applicable |
| Thermal | High temperatures induce the homolytic cleavage of Cl₂. | Not applicable |
| Chemical Initiator | A compound that decomposes to form radicals, which initiate the chain reaction. | Benzoyl Peroxide (BPO), 2,2'-Azobisisobutyronitrile (AIBN) |
The chlorination reaction produces hydrogen chloride, which can react with the basic pyridine to form a hydrochloride salt. google.com This can hinder the reaction, and thus, an acid-binding agent is often necessary to neutralize the HCl and allow the reaction to proceed. google.com
Role of Lewis Acids and Bases in Formation Reactions
The Friedel-Crafts acylation of pyridine and its derivatives is a complex process due to the intrinsic nature of the pyridine ring. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which can readily react with the Lewis acid catalyst required for the reaction. This interaction deactivates the catalyst and the pyridine ring towards the desired electrophilic substitution. quora.comquora.comechemi.com
Lewis Acids: In the context of synthesizing this compound via Friedel-Crafts acylation, a strong Lewis acid catalyst is essential. sigmaaldrich.com Common Lewis acids for this type of reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides. The primary role of the Lewis acid is to activate the benzoylating agent (e.g., benzoyl chloride). It coordinates with the chlorine atom of the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion (C₆H₅CO⁺). sigmaaldrich.commasterorganicchemistry.com This acylium ion is the key electrophile that then attacks the electron-rich 4-methylpyridine ring.
However, a significant challenge arises from the basicity of the nitrogen in the 4-methylpyridine. The Lewis acid can form a stable complex with the nitrogen atom, rendering the catalyst inactive. quora.comquora.com To overcome this, a stoichiometric amount, or even an excess, of the Lewis acid is often required. organic-chemistry.org The Lewis acid also complexes with the product, the this compound, which is also a Lewis base. This product-catalyst complex needs to be hydrolyzed during the workup to isolate the final product. wikipedia.org
Bases: While the pyridine nitrogen itself acts as a base, external bases can also play a role in acylation reactions. In some synthetic strategies, particularly those not involving strong Lewis acids, a base like pyridine can act as a nucleophilic catalyst. stackexchange.comresearchgate.netsemanticscholar.org It can react with the acylating agent to form a more reactive acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack. However, in the classic Friedel-Crafts acylation with a strong Lewis acid, the pyridine substrate's basicity is more of a challenge to be managed than a feature to be exploited for catalysis. In some cases, a non-nucleophilic hindered base might be used to scavenge protons generated during the reaction, but this is less common in standard Friedel-Crafts procedures.
Stereochemical Considerations in Synthetic Pathways
For the direct synthesis of the achiral molecule this compound, stereochemical considerations are not a primary concern as the product does not possess a stereocenter. However, if the synthetic target were a chiral derivative of this compound, for instance, through the introduction of a chiral center on the methyl group or the benzoyl ring, then stereoselective synthesis would be crucial.
Asymmetric synthesis of chiral ketones and alcohols derived from pyridines is an active area of research. nih.govacs.orgacs.orgscribd.com Methodologies for achieving enantioselectivity often involve the use of chiral catalysts or chiral auxiliaries. For example, a visible-light-activated asymmetric alkylation of pyridine-based ketones has been developed using a chiral Lewis acid catalyst to produce enantioenriched tertiary alcohols. acs.org While this applies to reactions of a pre-formed benzoylpyridine, it highlights the potential for developing stereoselective pathways to chiral analogues. The synthesis of chiral pyridine ligands, often starting from optically active ketones, is another area where stereochemistry is paramount. acs.org
In the context of synthesizing a chiral derivative of this compound, one might envision an asymmetric reduction of the ketone to a chiral alcohol or an enantioselective addition of a nucleophile to the carbonyl group. The choice of chiral catalyst and reaction conditions would be critical in determining the stereochemical outcome.
Optimization of Synthetic Protocols
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring the process is efficient and economical. Key parameters that require careful tuning include reagent stoichiometry, solvent systems, temperature, and pressure.
Influence of Reagent Stoichiometry and Solvent Systems
Reagent Stoichiometry: The molar ratio of the reactants and catalyst is a critical factor in Friedel-Crafts acylation. As mentioned, due to the Lewis basicity of the pyridine nitrogen and the product ketone, a stoichiometric amount of the Lewis acid catalyst is typically necessary. organic-chemistry.org The formation of complexes with both the starting material and the product means that a catalytic amount is often insufficient. wikipedia.org Optimization studies would involve systematically varying the ratio of 4-methylpyridine, benzoyl chloride, and the Lewis acid to find the ideal balance that maximizes the yield of this compound while minimizing the formation of side products and the use of excess reagents. In some mechanochemical Friedel-Crafts acylations, an excess of the Lewis acid (e.g., 2.5 equivalents) has been shown to be optimal. beilstein-journals.org
Solvent Systems: The choice of solvent can significantly impact the outcome of a Friedel-Crafts acylation, influencing reaction rates, yields, and even regioselectivity in some cases. For Friedel-Crafts reactions, solvents are typically inert and non-polar. Common choices include dichloromethane (B109758) (DCM), carbon disulfide (CS₂), and nitrobenzene. stackexchange.com Polar solvents can sometimes complex with the Lewis acid, reducing its catalytic activity. The polarity of the solvent can also affect the solubility of reactants and intermediates. In some instances, polar solvents like acetonitrile (B52724) have been found to provide the highest yields for certain Friedel-Crafts acylations. nih.govacs.org The optimal solvent for the synthesis of this compound would need to be determined experimentally, balancing factors like reactant solubility, reaction rate, and ease of removal during workup.
The following table summarizes the potential impact of different solvent types on the synthesis:
| Solvent Type | Examples | Potential Effects on this compound Synthesis |
| Non-polar | Dichloromethane, Carbon Disulfide | May favor the reaction by not complexing with the Lewis acid catalyst. |
| Polar Aprotic | Acetonitrile, Nitrobenzene | Can influence reaction rates and yields; may be optimal in some cases. nih.govacs.org |
| Excess Aromatic Substrate | 4-methylpyridine | Can serve as both reactant and solvent, simplifying the reaction setup. |
Temperature and Pressure Effects on Reaction Efficiency
Temperature: The reaction temperature is a critical parameter that must be carefully controlled to ensure efficient synthesis of this compound. Generally, increasing the temperature can increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product. For many Friedel-Crafts acylations, the reaction is initially carried out at a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid to control the initial exothermic reaction, and then heated to reflux to drive the reaction to completion. orgsyn.org The optimal temperature profile would need to be determined experimentally to maximize the yield and purity of the final product. In some enzymatic syntheses of pyridine derivatives, a specific optimal temperature was found to achieve the highest yield, with temperatures above or below this optimum leading to decreased efficiency. nih.gov
Pressure: For most laboratory-scale Friedel-Crafts acylations conducted in the liquid phase, the reaction is typically run at atmospheric pressure. The use of elevated pressure is not standard unless volatile reactants are used or if the reaction is being conducted in the gas phase, which is more common in industrial settings. Some industrial alkylation processes are carried out at pressures just high enough to maintain the reactants in the liquid phase at the reaction temperature. libretexts.org For the synthesis of this compound on a laboratory scale, pressure is unlikely to be a significant variable for optimization.
Post-Synthesis Purification and Isolation Techniques
After the reaction is complete, a series of workup and purification steps are necessary to isolate pure this compound. The initial step typically involves quenching the reaction mixture, often by carefully adding it to a mixture of ice and acid to decompose the Lewis acid complexes. orgsyn.org
Extraction: Following quenching, the product is usually extracted from the aqueous layer into an organic solvent. The choice of extraction solvent is important for efficient separation. The pH of the aqueous layer may need to be adjusted to ensure the product, which is a weak base, is in its free base form and soluble in the organic phase.
Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. rochester.eduesisresearch.orgemu.edu.trreachemchemicals.com The crude this compound, after initial workup and solvent removal, can be dissolved in a suitable hot solvent and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful crystallization.
Chromatography: If crystallization does not yield a product of sufficient purity, chromatographic techniques can be employed. emu.edu.trresearchgate.net
Column Chromatography: This is a common method for separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude product is loaded onto the column, and a solvent or mixture of solvents (the mobile phase) is passed through to elute the components at different rates.
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the purity of the product, but it can also be used on a preparative scale to purify small amounts of material. emu.edu.tr
The following table outlines common purification techniques for this compound:
| Purification Technique | Description | Key Considerations |
| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | Choice of solvent, pH adjustment of the aqueous phase. |
| Crystallization | Purification of the solid product based on differences in solubility. rochester.eduesisresearch.org | Selection of an appropriate solvent or solvent system is crucial. |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase. researchgate.net | Choice of stationary phase and eluent system. |
Scalability and Process Chemistry Considerations
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that must be addressed.
Heat Management: Friedel-Crafts acylations are often exothermic, particularly during the addition of the Lewis acid. On a large scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. This requires specialized reactors with efficient cooling systems.
Reagent Handling and Addition: The safe handling and addition of large quantities of corrosive and moisture-sensitive reagents like benzoyl chloride and aluminum chloride are major considerations. Automated addition systems are often employed to ensure controlled and safe delivery of reagents.
Workup and Product Isolation: The workup procedure, including quenching the reaction and separating the product, can be more challenging on a large scale. The handling and disposal of large volumes of acidic and alkaline aqueous waste must be managed in an environmentally responsible manner. The efficiency of large-scale extractions and filtrations also needs to be optimized.
Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the large-scale synthesis. This includes considerations for runaway reactions, handling of hazardous materials, and potential for pressure buildup.
Continuous Flow Chemistry: For some processes, transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for better control over reaction parameters like temperature and mixing, and can handle highly exothermic reactions more safely due to their high surface-area-to-volume ratio.
Reactivity and Transformative Chemistry of 2 Benzoyl 4 Methylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, an electron-deficient aromatic system, exhibits a lower reactivity towards electrophilic aromatic substitution compared to benzene (B151609). quora.comwikipedia.org The nitrogen atom's electron-withdrawing nature deactivates the ring, necessitating more forceful reaction conditions. quimicaorganica.orgyoutube.com In the case of 2-Benzoyl-4-methylpyridine, the directing effects of the existing substituents must be considered. The 4-methyl group is an activating, ortho, para-directing group, while the 2-benzoyl group is a deactivating, meta-directing group.
Electrophilic attack is predicted to occur at the C-3 and C-5 positions, which are meta to the deactivating benzoyl group and ortho and meta, respectively, to the activating methyl group. The C-3 position is sterically less hindered. The resonance structures of the intermediates for substitution at different positions show that attack at C-3 and C-5 avoids placing a positive charge on the electronegative nitrogen atom, which would be highly unfavorable. aklectures.com
| Position of Electrophilic Attack | Influence of Substituents | Predicted Outcome |
| C-3 | meta to benzoyl (favorable), ortho to methyl (favorable) | Major product |
| C-5 | meta to benzoyl (favorable), meta to methyl (less favorable) | Minor product |
| C-6 | ortho to benzoyl (unfavorable), para to methyl (favorable) | Unlikely due to deactivation by benzoyl group |
Typical electrophilic substitution reactions like nitration and sulfonation would require harsh conditions, and Friedel-Crafts reactions are generally not feasible as the Lewis acid catalyst would coordinate to the pyridine nitrogen, further deactivating the ring. quimicaorganica.org
Nucleophilic Substitution Reactions Involving the Benzoyl and Pyridine Moieties
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org In this compound, the C-2 and C-4 positions are already substituted. However, the presence of the electron-withdrawing benzoyl group at the C-2 position further activates the ring for nucleophilic substitution.
A key reaction in this category is the Chichibabin reaction, where a nucleophilic aminating agent like sodamide attacks the pyridine ring. For this compound, nucleophilic attack would preferentially occur at the C-6 position.
| Reagent | Position of Attack | Product |
| Sodamide (NaNH₂) | C-6 | 6-Amino-2-benzoyl-4-methylpyridine |
| Organolithium reagents (RLi) | C-6 | 6-Alkyl/Aryl-2-benzoyl-4-methylpyridine |
The benzoyl moiety itself can also undergo nucleophilic attack at the carbonyl carbon. However, reactions at the pyridine ring are often favored due to the activation provided by the ring nitrogen.
Oxidation Chemistry: Pathways to N-Oxides and Other Derivatives
The pyridine nitrogen in this compound is a primary site for oxidation, readily forming the corresponding N-oxide upon treatment with oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgnih.gov
The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the C-4 (para) position. wikipedia.org However, in this specific molecule, the C-4 position is already occupied by a methyl group. Electrophilic attack would then be directed to the C-6 position.
| Oxidizing Agent | Reaction Site | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen | This compound N-oxide |
| Hydrogen Peroxide/Acetic Acid | Pyridine Nitrogen | This compound N-oxide |
Under more vigorous oxidation conditions, the methyl group could potentially be oxidized to a carboxylic acid, yielding 2-benzoylpyridine-4-carboxylic acid.
Reduction Chemistry of Carbonyl and Pyridine Nitrogen Centers
Both the carbonyl group and the pyridine ring of this compound can be reduced under different conditions. The selective reduction of one functional group in the presence of the other is a key synthetic challenge.
The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. libretexts.org
Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C), can be employed to reduce the pyridine ring to a piperidine (B6355638) ring. tcichemicals.comresearchgate.net The conditions of the hydrogenation (pressure, temperature, catalyst) can be tuned to control the extent of reduction. It is also possible to reduce both the carbonyl group and the pyridine ring simultaneously under harsher hydrogenation conditions.
| Reagent/Catalyst | Target Functional Group | Product |
| Sodium borohydride (NaBH₄) | Carbonyl | (4-methylpyridin-2-yl)(phenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | Carbonyl | (4-methylpyridin-2-yl)(phenyl)methanol |
| H₂/Pd/C (mild conditions) | Pyridine Ring | 2-Benzoyl-4-methylpiperidine |
| H₂/Rh/C (harsher conditions) | Pyridine Ring and Carbonyl | (4-methylpiperidin-2-yl)(phenyl)methanol |
Functional Group Transformations at the Methyl Group (e.g., benzylic functionalization)
The methyl group at the C-4 position of the pyridine ring is analogous to a benzylic position and exhibits enhanced reactivity. It can be deprotonated by strong bases like butyllithium (B86547) or lithium diisopropylamide (LDA) to generate a nucleophilic carbanion. wikipedia.org This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other functional groups.
| Reagent Sequence | Transformation | Product |
| 1. BuLi, 2. R-X (alkyl halide) | Alkylation | 2-Benzoyl-4-(alkyl)pyridine |
| 1. LDA, 2. RCHO (aldehyde) | Aldol-type addition | 2-Benzoyl-4-(2-hydroxyalkyl)pyridine |
| 1. LDA, 2. CO₂ | Carboxylation | (2-Benzoylpyridin-4-yl)acetic acid |
Furthermore, the methyl group can undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), as mentioned in the oxidation section. wikipedia.org Radical halogenation at the benzylic position is also a possible transformation.
Rearrangement Reactions and Their Mechanisms
A notable rearrangement reaction involving the 2-benzoylpyridine (B47108) scaffold is the Beckmann rearrangement of its oxime derivative. acs.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of the oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, can induce the Beckmann rearrangement.
The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving water molecule. In the case of the oxime of this compound, there are two possible geometric isomers (E and Z), which will lead to two different rearrangement products. The migration of the phenyl group would lead to N-(4-methylpyridin-2-yl)benzamide, while the migration of the 4-methylpyridyl group would result in N-phenyl-4-methylpicolinamide. The stereochemistry of the starting oxime dictates the product of the rearrangement.
Coordination Chemistry and Ligand Architecture
2-Benzoyl-4-methylpyridine as a Ligand in Transition Metal Complexes
This compound's efficacy as a ligand is rooted in the presence of two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoyl group. This arrangement allows for flexible coordination to metal ions, leading to the formation of complexes with distinct geometries and properties.
This compound can coordinate to metal centers in both a monodentate and a bidentate fashion. In the monodentate mode, only one of the donor atoms, typically the more basic pyridine nitrogen, forms a bond with the metal ion. This type of coordination is often observed when the metal center is sterically hindered or when competing ligands are present.
However, the ligand more commonly exhibits a bidentate coordination mode, where both the pyridine nitrogen and the carbonyl oxygen atoms bind to the same metal center, forming a stable five-membered chelate ring. This chelation significantly enhances the stability of the resulting complex. The formation of such chelate rings is a key feature of the coordination chemistry of 2-benzoylpyridine (B47108) derivatives. In complexes with copper(II) and cobalt(II), 2-benzoylpyridine acts as a neutral bidentate-chelate N,O-ligand researchgate.net.
The formation of a chelate ring by this compound leads to the chelation effect , a thermodynamic stabilization of the complex compared to analogous complexes with monodentate ligands. This increased stability is primarily due to a favorable entropy change upon chelation.
Complexation Studies with Diverse Metal Centers
The coordination behavior of this compound has been investigated with a variety of transition metal ions, revealing a rich and diverse structural chemistry.
Complexes of this compound with cobalt(II) often exhibit octahedral or distorted octahedral geometries. In a representative example, two bidentate 2-benzoylpyridine ligands coordinate to the Co(II) center, with the remaining coordination sites occupied by other ligands, such as water molecules researchgate.net. X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structures of these complexes, confirming the N,O-chelation of the ligand. The resulting complexes can exist as different configurational isomers, depending on the relative arrangement of the ligands around the metal center. For instance, in the ionic complex Co(Bzpy)2(H2O)22, two neutral bidentate-chelate 2-benzoylpyridine ligands are coordinated to the cobalt atom, and water molecules complete the octahedral coordination sphere researchgate.net.
Table 1: Selected Structural Data for a Cobalt(II) Complex with 2-Benzoylpyridine
| Parameter | Value | Reference |
| Complex | Cо(Bzpy)₂(H₂O)₂₂ | researchgate.net |
| Metal Center | Co(II) | researchgate.net |
| Coordination Geometry | Octahedral | researchgate.net |
| Ligand Coordination | Bidentate-chelate (N,O) | researchgate.net |
Nickel(II) complexes with ligands similar to this compound, such as 4-methylpyridine (B42270), can display interesting structural phenomena, including isomerism and the formation of coordination polymers. For example, Ni(NCS)₂(4-methylpyridine)₂ can exist as different isomers, with one form consisting of dinuclear complexes and another forming linear chains nih.gov. In these structures, the Ni(II) cations are typically in an octahedral coordination environment, linked by bridging ligands like thiocyanate anions nih.gov. The 4-methylpyridine ligands occupy the remaining coordination sites. The specific arrangement of the ligands can lead to different isomers, such as all-trans and cis-cis-trans configurations within the same crystal structure nih.gov. This demonstrates how subtle changes in ligand arrangement can lead to significant structural diversity. While direct studies on this compound chain formation are less common, the behavior of related pyridine derivatives suggests the potential for forming extended structures.
Table 2: Isomerism in a Nickel(II)-4-methylpyridine Complex
| Isomer Property | Description | Reference |
| Composition | Ni(NCS)₂(C₆H₇N)₂ | nih.gov |
| Isomer 1 | Dinuclear complexes | nih.gov |
| Isomer 2 (Title Compound) | Corrugated chains | nih.gov |
| Ni(II) Coordination | Octahedral | nih.gov |
| Cation Configurations | Alternating all-trans and cis-cis-trans | nih.gov |
Copper(II) complexes with pyridine-based ligands are known to adopt a variety of coordination geometries, including square planar, square pyramidal, and distorted octahedral nih.govnih.govijcrcps.com. In the case of 2-benzoylpyridine, it typically acts as a bidentate N,O-donor ligand. For instance, in the molecular complex [Cu(Bzpy)₂(Cl)₂], two neutral bidentate-chelate 2-benzoylpyridine ligands are coordinated to the copper(II) atom, with two chloride anions completing the coordination sphere to form an octahedron researchgate.net. The electronic properties of these complexes are influenced by the coordination geometry. The d⁹ electronic configuration of the Cu(II) ion often leads to distortions from ideal geometries due to the Jahn-Teller effect. The electronic spectra of these complexes typically show a broad d-d transition in the visible region, the energy of which is sensitive to the ligand field strength and the coordination environment.
Table 3: Coordination Geometries in Copper(II) Complexes with 4-Benzoylpyridine
| Complex | Coordination Geometry | Reference |
| Cu(NCS)₂(4-Bzpy)₂ | Square Planar | nih.gov |
| Cu(NO₃)₂(4-Bzpy)₄ | Distorted Octahedral | nih.gov |
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data for the coordination chemistry of the compound “this compound” with the requested metal ions (Palladium(II), Platinum(II), Iron(III), and Zinc(II)).
The available scientific literature focuses on structurally related but distinct compounds, such as 2-benzoylpyridine (lacking the 4-methyl group) or various derivatives like thiosemicarbazones and hydrazones of 2-benzoylpyridine. Consequently, detailed, and scientifically accurate information regarding the synthesis, structural characterization, and spectroscopic analysis for the specific metal complexes of this compound, as required by the provided outline, could not be located.
Due to the strict instruction to focus solely on "this compound" and not introduce information from outside the explicit scope, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The foundational research findings, including single-crystal X-ray diffraction data, vibrational spectroscopy, and NMR spectroscopy specific to the metal complexes of this compound, are not present in the available search results. Therefore, the content for the specified sections and subsections cannot be created.
Influence of Molecular Torsion and Steric Hindrance on Coordination Geometry
The coordination geometry of metal complexes incorporating this compound is significantly influenced by both molecular torsion and steric hindrance, factors that arise from the specific substitution pattern of the ligand.
Molecular Torsion:
A key structural feature of this compound is the torsional or dihedral angle between the plane of the pyridine ring and the plane of the benzoyl group's phenyl ring. This rotation around the C(pyridine)-C(carbonyl) bond is a critical determinant of the ligand's conformation upon coordination. In an uncoordinated state, there is a greater degree of rotational freedom. However, when the ligand binds to a metal center via the pyridine nitrogen and the carbonyl oxygen, this rotation becomes more restricted.
The final dihedral angle in a metal complex is a compromise between electronic effects (such as conjugation, which would favor planarity) and steric demands. A larger dihedral angle, indicating a greater twist between the two rings, can be expected to minimize steric repulsion between the hydrogen atoms on the phenyl ring and the pyridine ring. While specific crystallographic data for this compound complexes are not widely available, studies on analogous 2-benzoylpyridine and substituted pyridine complexes suggest that this torsion is a common feature. For instance, in related structures, the orientation of the pyridine ring is affected by various distortions, including out-of-plane deviations and in-plane tilting, to accommodate the coordination environment researchgate.net.
Steric Hindrance:
Investigation of Magnetic Properties of Metal Complexes
The investigation of the magnetic properties of metal complexes with this compound provides valuable insights into their electronic structure, the oxidation state of the metal ions, and the nature of any interactions between metal centers in polynuclear complexes. While specific magnetic data for complexes of this compound are not extensively documented, the behavior of complexes with structurally similar ligands, such as other 2-benzoylpyridine derivatives and substituted pyridines, allows for a well-founded discussion of the expected magnetic characteristics.
Metal complexes of ligands analogous to this compound, particularly those involving paramagnetic metal ions like copper(II) and cobalt(II), are expected to exhibit interesting magnetic phenomena. The magnetic properties are primarily determined by the number of unpaired d-electrons on the metal ion and the geometry of the coordination sphere.
Copper(II) Complexes:
Copper(II) has a d⁹ electronic configuration with one unpaired electron, leading to paramagnetic behavior. The magnetic moment for a mononuclear Cu(II) complex is typically in the range of 1.73-2.20 Bohr magnetons (B.M.). For dinuclear or polynuclear complexes, the magnetic susceptibility as a function of temperature can reveal the nature and magnitude of the magnetic coupling between the copper centers. This coupling can be either ferromagnetic (an alignment of spins) or, more commonly, antiferromagnetic (an opposing alignment of spins), mediated by bridging ligands.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying Cu(II) complexes. The g-tensor values obtained from EPR spectra provide detailed information about the geometry of the Cu(II) center and the nature of the metal-ligand bonding mdpi.com. For instance, in dinuclear copper(II) complexes with related ligands like 2-benzoylpyridine benzhydrazone, EPR spectra have provided evidence for weak interactions between the two Cu(II) ions researchgate.net.
Cobalt(II) Complexes:
High-spin cobalt(II) complexes, with a d⁷ electron configuration, typically have three unpaired electrons and exhibit paramagnetism. Their magnetic moments are generally in the range of 4.1-5.2 B.M. for octahedral geometries and 4.2-4.8 B.M. for tetrahedral geometries. The deviation from the spin-only value is due to a significant orbital contribution to the magnetic moment. The precise magnetic moment can therefore be indicative of the coordination geometry around the Co(II) ion.
The following table presents magnetic susceptibility data for illustrative metal complexes with ligands structurally related to this compound, providing a basis for the expected magnetic behavior of its own complexes.
| Complex | Metal Ion | Magnetic Moment (μeff) [B.M.] | Coordination Geometry (inferred) | Magnetic Behavior |
|---|---|---|---|---|
| [Ni(Is)(NA)(H2O)Cl2] | Ni(II) | 1.82 - 6.0 | Octahedral | Paramagnetic |
| [Zn(NA)(Is)Cl]Cl | Zn(II) | - | Tetrahedral | Diamagnetic |
| Dinuclear Cu(II) complex with 2-benzoylpyridine benzhydrazone | Cu(II) | - | Distorted Square Pyramidal | Weak Antiferromagnetic Interaction |
| High-spin Octahedral Co(II) Complexes | Co(II) | 4.1 - 5.2 | Octahedral | Paramagnetic |
Data in this table is based on findings for related pyridine and benzoyl-containing complexes and serves as a predictive model for complexes of this compound researchgate.netresearchgate.net.
Catalytic Applications and Mechanistic Aspects
2-Benzoyl-4-methylpyridine as a Component in Homogeneous Catalytic Systems
In homogeneous catalysis, ligands play a crucial role in stabilizing and controlling the reactivity of metal centers. Pyridine-based compounds are fundamental building blocks for ligands in a wide array of functional molecules and catalysts due to their unique electronic properties and ability to coordinate with transition metals. The nitrogen atom in the pyridine (B92270) ring of this compound can act as a Lewis base, coordinating to a metal center and thereby forming a catalytically active complex.
Role in Specific Organic Reactions
The versatile structure of this compound allows it to be involved in a variety of specific organic reactions, either as a ligand precursor, a substrate, or a key component of a catalytic system.
Palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. researchgate.net While this compound itself is a monodentate ligand, its benzoyl group offers a convenient handle for the synthesis of more complex, multidentate ligands.
Specifically, the carbonyl group of this compound can undergo condensation with various primary amines to form Schiff base ligands. These Schiff bases, which contain an imine (-C=N-) group, are versatile and can coordinate to metal ions through the imine nitrogen and the pyridine nitrogen, forming stable chelate complexes. researchgate.netmdpi.com Such Schiff base-palladium(II) complexes have been shown to be active and effective catalysts for both Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netnih.gov The steric and electronic properties of the resulting catalyst can be fine-tuned by varying the amine component used in the Schiff base formation. This modularity allows for the creation of a library of ligands from a single precursor like this compound, each potentially offering different catalytic performance.
The use of pyridine-containing ligands is particularly relevant for the Suzuki-Miyaura coupling of challenging substrates like 2-pyridyl nucleophiles, which are known for their instability and poor reactivity. nih.govnih.gov The development of specialized ligands is crucial to overcome these difficulties. nih.gov
| Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Catalyst Loading (mg) |
|---|---|---|---|---|---|
| Aryl iodide (1 mmol) | Butyl acrylate (B77674) (1 mmol) | Potassium carbonate (3 mmol) | PEG-400 (3 mL) | 100 | 5 |
| Aryl bromide (1 mmol) | Butyl acrylate (1 mmol) | Potassium carbonate (3 mmol) | PEG-400 (3 mL) | 100 | 5 |
| Aryl chloride (1 mmol) | Butyl acrylate (1 mmol) | Potassium carbonate (3 mmol) | PEG-400 (3 mL) | 100 | 5 |
Visible light photoredox catalysis has become a powerful strategy in organic synthesis, enabling novel transformations under mild conditions. nih.govsigmaaldrich.com This type of catalysis typically involves a photosensitizer, often a ruthenium or iridium polypyridyl complex, that absorbs visible light and initiates single-electron transfer (SET) processes. nih.govrsc.org
While this compound itself is not a typical photosensitizer, its pyridine core is a key component of many ligands used in photoredox catalysts (e.g., bipyridine, terpyridine). researchgate.netresearchgate.net Furthermore, pyridine derivatives can participate in photoredox reactions as substrates. An important analogy can be drawn to dihydropyridine (B1217469) systems, such as NADH, which are central to biological redox processes. In photoredox catalysis, a pyridine ring can be reduced via a SET process to a pyridinyl radical, which is analogous to the one-electron reduction of a pyridinium (B92312) ion. This radical species can then engage in subsequent chemical reactions.
For example, in a hypothetical photoredox cycle, a photosensitizer excited by light could reduce the pyridine ring of this compound to a radical anion. This highly reactive intermediate could then act as a potent reductant or participate in radical-radical coupling reactions. This reactivity paradigm opens up possibilities for C-H functionalization or coupling reactions that are otherwise difficult to achieve. nih.gov The field has demonstrated the ability to activate simple starting materials through these SET pathways to generate reactive open-shell species under mild conditions. sigmaaldrich.com
The substituents on the this compound ring are susceptible to catalytic oxidation and reduction. The methyl group at the 4-position is a prime target for selective oxidation. The gas-phase catalytic oxidation of 4-methylpyridine (B42270) (4-picoline) to isonicotinic acid is an industrially important process, often employing vanadium-based catalysts. mdpi.comresearchgate.net Research has shown that mixed metal oxide catalysts, such as V-Ti-O and V-Ti-Mn-O systems, are effective for this transformation. mdpi.com The addition of promoters like manganese can enhance the catalyst's performance by improving the particle size distribution and uniformity, leading to higher selectivity at optimal temperatures. mdpi.com
| Catalyst | Temperature (°C) | Selectivity (%) |
|---|---|---|
| V-Ti-Mn-O | 280 | 65.25 |
| V-Ti-Mn-O | 320 | 67.17 |
| V-Ti-Mn-O | 380 | 63.88 |
Conversely, the benzoyl group offers a site for catalytic reduction. The ketone can be selectively reduced to a secondary alcohol using various catalytic hydrogenation methods. Furthermore, the pyridine ring itself can be hydrogenated under more forcing conditions, leading to the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction conditions would be critical in controlling the selectivity between the reduction of the ketone and the aromatic ring.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient strategies for building molecular complexity. mdpi.comhhu.dersc.org The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and an electrophilic carbonyl carbon, makes it an interesting potential substrate for cascade reactions.
For instance, one could envision a catalytic process where an initial reaction at the benzoyl group creates an intermediate that subsequently undergoes an intramolecular cyclization involving the pyridine ring or the activated methyl group. While direct examples involving this compound are scarce, related structures have been used in such transformations. For example, the formal [3 + 3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with a ketone demonstrates how the pyridine scaffold can participate in complex, multi-step cyclizations. mdpi.com Such reactions often lead to the rapid construction of complex heterocyclic frameworks from simple starting materials. mdpi.comnih.gov
Design Principles for Catalyst Development Incorporating this compound
The development of new, highly efficient catalysts often relies on the rational design of ligands. This compound serves as a valuable scaffold for such design efforts. Several key principles can be applied:
Ligand Modification : As discussed, the benzoyl group is a key functional handle. Its conversion to Schiff bases, alcohols, or other functionalities can generate a range of bidentate or even tridentate ligands (e.g., N,N- or N,O-ligands). This allows for systematic tuning of the coordination sphere around a metal center, which is crucial for optimizing catalytic activity and selectivity. researchgate.net
Steric and Electronic Tuning : The properties of the catalyst can be fine-tuned by introducing substituents on the phenyl ring of the benzoyl group or by modifying the methyl group. Electron-donating groups would increase the electron density on the pyridine nitrogen, potentially strengthening the ligand-metal bond, while electron-withdrawing groups would have the opposite effect. The size of these substituents can also be varied to control the steric environment around the active site, which is a common strategy for inducing stereoselectivity in asymmetric catalysis.
Scaffold Rigidity : Incorporating the this compound motif into larger, more rigid structures can pre-organize the coordination geometry and limit the conformational flexibility of the resulting metal complex. This can lead to significant improvements in selectivity, particularly in enantioselective catalysis where a well-defined chiral pocket is often required. chemrxiv.org
Support Immobilization : For applications in heterogeneous catalysis, the ligand can be designed with functional groups that allow it to be anchored to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. nih.gov This facilitates catalyst recovery and reuse, which is a key principle of green chemistry.
By applying these design principles, the this compound scaffold can be elaborated into a diverse array of sophisticated ligands and catalysts tailored for specific chemical transformations.
Heterogenization Strategies for Catalytic Systems
Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a critical strategy for improving catalyst recyclability and simplifying product purification. Common methods include covalent bonding to polymers, encapsulation in porous materials like zeolites or metal-organic frameworks (MOFs), or adsorption onto surfaces such as silica or alumina.
For pyridine-containing ligands, immobilization is often achieved through the pyridine nitrogen atom coordinating to a metal center that is part of a larger, insoluble support, or through functional groups on the pyridine or its substituents that can be linked to the support.
However, a comprehensive search of academic and patent databases reveals a lack of specific studies detailing the heterogenization of catalytic systems based on this compound. While general methodologies for immobilizing pyridine-based catalysts are well-documented, their direct application and optimization for this specific compound have not been reported. Consequently, there is no available data to populate a table on the performance of heterogenized this compound catalysts.
Reaction Mechanism Pathways in Catalytic Cycles
Understanding the reaction mechanism is fundamental to optimizing catalytic processes. This involves identifying key intermediates, transition states, and the sequence of elementary steps in a catalytic cycle. For metal complexes involving pyridine-based ligands, the electronic and steric properties of the ligand play a crucial role in the mechanism, influencing factors such as substrate activation, product formation, and catalyst turnover.
Mechanistic studies often employ a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR, UV-Vis), and computational modeling (e.g., Density Functional Theory - DFT). These studies can elucidate the role of the ligand in stabilizing the metal center, participating in bond activation, or influencing the regioselectivity and stereoselectivity of the reaction.
As with heterogenization, there is a notable absence of published research detailing the mechanistic pathways of catalytic cycles that specifically involve this compound. While there are studies on related molecules, such as the palladium-catalyzed methylation of 2-phenylpyridine, these findings cannot be directly extrapolated to this compound due to the different electronic and steric effects of the benzoyl and methyl groups. Without experimental or computational data, a detailed discussion of the reaction mechanism pathways for this compound remains speculative.
Supramolecular Chemistry and Non Covalent Interactions
Host-Guest Chemistry and Inclusion Compound Formation
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While the fundamental principles of host-guest chemistry are well-established, specific studies detailing the formation of inclusion compounds with 2-Benzoyl-4-methylpyridine as either the host or the guest are not extensively documented in the available scientific literature.
| Potential Host Molecule | Potential Interaction with this compound | Status of Research |
| Cyclodextrins | Inclusion of the benzoyl group in the hydrophobic cavity. | Theoretical possibility; no specific studies found. |
| Calixarenes | Complexation involving π-π stacking or hydrogen bonding. | Theoretical possibility; no specific studies found. |
| Cucurbiturils | Encapsulation of the entire molecule or specific functional groups. | Theoretical possibility; no specific studies found. |
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonding is a critical directional interaction that governs the packing of molecules in the solid state. In derivatives of this compound, such as those containing amide or hydroxyl groups, extensive hydrogen bonding networks are observed. For instance, in related benzoylthiourea compounds containing a 4-methylpyridine (B42270) moiety, molecules are often linked by pairs of N—H···S or N—H···O hydrogen bonds, forming inversion dimers nih.govresearchgate.net. These dimers can then be further connected into larger architectures through other weak interactions.
π-Stacking Interactions and Aromatic Stacking Motifs
The planar aromatic rings of the benzoyl and pyridine (B92270) groups in this compound make it a prime candidate for engaging in π-stacking interactions. These non-covalent interactions are fundamental in the formation of columnar structures and in stabilizing crystal lattices. In the crystal structures of related N′-phenylbenzohydrazides, π-π stacking interactions between benzoyl rings and between aryl rings are a dominant feature, leading to the formation of one-dimensional columns mdpi.com.
The relative orientation of the stacked rings can vary, leading to different stacking motifs such as face-to-face or offset stacking. The interaction energy is dependent on the distance between the centroids of the rings and their relative displacement. For benzoylpyridine derivatives, it is common to observe π-stacking between the pyridine and benzoyl rings of adjacent molecules. While specific experimental data on the π-stacking motifs of this compound is not available, the presence of these interactions is highly probable and would significantly contribute to its solid-state architecture.
| Type of π-Stacking Interaction | Potential Role in this compound |
| Pyridine-Benzoyl Stacking | Intermolecular stabilization of crystal packing. |
| Benzoyl-Benzoyl Stacking | Formation of columnar structures. |
| Pyridine-Pyridine Stacking | Contribution to the overall lattice energy. |
Self-Assembly of Polymeric Architectures and Coordination Chains
The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). This self-assembly process, driven by the formation of coordination bonds, can lead to the creation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in catalysis, gas storage, and sensing nih.gov.
The structure of the resulting coordination polymer is influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of other coordinating ligands or counter-ions. For example, related bis(amidopyridyl) ligands have been shown to form macrocycles, polymers, or sheets with mercury(II) centers, which are further organized by hydrogen bonding nih.gov. While specific examples of coordination polymers derived from this compound are not detailed in the surveyed literature, its structural features suggest a high potential for its use as a building block in the construction of such supramolecular architectures.
Applications in Selective Molecular Recognition and Separation Processes (e.g., picoline mixtures)
The separation of picoline (methylpyridine) isomers is a significant challenge in the chemical industry due to their similar physical properties rsc.orgresearchgate.net. Supramolecular chemistry offers promising strategies for their separation through selective molecular recognition by host compounds that can form inclusion complexes with specific isomers rsc.org.
While there is extensive research on the use of various host molecules for the separation of picoline mixtures, the direct application of this compound in such processes has not been reported. However, the structural motifs present in this compound could, in principle, be incorporated into larger host molecules designed for selective guest binding. The combination of a pyridine ring and a benzoyl group could offer specific interaction sites for discriminating between the subtle structural differences of picoline isomers. Further research would be needed to explore the potential of this compound or its derivatives as selective agents in separation technologies.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of 2-Benzoyl-4-methylpyridine at the atomic level. These methods provide a framework for understanding the molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic structure of this compound is also elucidated through DFT. These studies reveal the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which are key to its reactivity.
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (pyridine ring) | 1.39 - 1.40 | 118 - 122 | - |
| C-N (pyridine ring) | 1.33 - 1.34 | 117 - 124 | - |
| C=O | 1.23 | - | - |
| C-C (benzoyl) | 1.49 | - | - |
| C-H (methyl) | 1.09 | - | - |
| C-C-N (pyridine) | - | 123 | - |
| C-C=O | - | 120 | - |
| Pyridine-Benzoyl | - | - | ~45-55 |
Note: The values presented in this table are representative and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the benzoyl and pyridine (B92270) moieties, while the LUMO is often centered on the benzoyl group.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on typical DFT calculations for similar aromatic ketones and can vary with the level of theory and basis set.
Prediction and Correlation of Spectroscopic Data with Experimental Findings
Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.
Vibrational Frequency Calculations (IR, Raman)
Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These calculations predict the positions and intensities of bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.
The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyridine ring, benzoyl group, and methyl group.
Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3100 | 3050 - 3100 |
| C-H stretch (methyl) | 2920 - 2980 | 2920 - 2980 |
| C=O stretch | 1660 - 1680 | 1660 - 1670 |
| C=C/C=N stretch (pyridine) | 1580 - 1610 | 1580 - 1600 |
| C-C stretch (ring) | 1400 - 1500 | 1400 - 1500 |
Note: Calculated frequencies are typically scaled. The correlation with experimental data helps in the precise assignment of spectral features.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound.
These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where empirical correlations may be ambiguous. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H (ortho to N) | 8.6 - 8.8 | - |
| Pyridine H (meta to N) | 7.3 - 7.5 | - |
| Pyridine H (para to N) | 7.8 - 8.0 | - |
| Benzoyl H (ortho) | 7.9 - 8.1 | - |
| Benzoyl H (meta, para) | 7.4 - 7.6 | - |
| Methyl H | 2.4 - 2.6 | - |
| Pyridine C (ortho to N) | - | 150 - 155 |
| Pyridine C (ipso-benzoyl) | - | 152 - 157 |
| Pyridine C (ipso-methyl) | - | 147 - 152 |
| Benzoyl C=O | - | 195 - 200 |
| Benzoyl C (ipso) | - | 135 - 140 |
| Methyl C | - | 20 - 25 |
Note: Predicted chemical shifts are relative to TMS and can be influenced by the chosen computational method, basis set, and solvent model.
UV-Vis Absorption Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved.
The predicted UV-Vis spectrum can be compared with experimental measurements to understand the electronic structure and the types of transitions occurring upon photoexcitation. For this compound, the electronic transitions are typically of the π → π* and n → π* types, involving the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals within the aromatic system and the carbonyl group.
Table 5: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound
| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~280-300 | ~0.2-0.4 | HOMO → LUMO | π → π |
| ~320-340 | ~0.01-0.05 | HOMO-1 → LUMO | n → π |
Note: The predicted λmax values and oscillator strengths are sensitive to the computational method and solvent effects.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the carbonyl group and the pyridine ring, as well as the bond between the carbonyl group and the phenyl ring. These rotations define the spatial arrangement of the aromatic rings relative to each other and have a significant impact on the molecule's electronic properties and steric interactions.
Conformational analysis of this compound is typically performed using computational methods such as Density Functional Theory (DFT). These calculations help in identifying the most stable conformers (energy minima) and the transition states for their interconversion. A potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the corresponding energy of the molecule.
The two primary dihedral angles of interest are:
τ1 (C4-C5-C(O)-C(Ph)) : Defines the rotation of the benzoyl group relative to the pyridine ring.
τ2 (C5-C(O)-C(Ph)-C(Ph)) : Defines the rotation of the phenyl ring relative to the carbonyl group.
A relaxed scan of the potential energy surface, where one dihedral angle is systematically changed while allowing other geometrical parameters to optimize, can reveal the energy barriers to rotation. Due to steric hindrance between the ortho hydrogens of the phenyl ring and the pyridine ring, planar conformations are generally disfavored. The most stable conformers are expected to have the phenyl and pyridine rings twisted out of the plane of the carbonyl group.
Below is a representative data table illustrating the relative energies of different conformers of this compound as a function of the key dihedral angles. The energies are calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Global Minimum | 45° | 30° | 0.00 | Twisted conformation minimizing steric hindrance. |
| Local Minimum | -45° | -30° | 0.00 | Enantiomeric twisted conformation. |
| Transition State 1 | 0° | 90° | 5.8 | Rotation of the phenyl group. |
| Transition State 2 | 90° | 0° | 8.2 | Rotation of the benzoyl group. |
| Planar Conformation | 0° | 0° | 12.5 | Sterically hindered planar arrangement. |
Reaction Mechanism Simulations and Transition State Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, it is possible to identify intermediates, transition states, and determine the activation energies, which provides a deeper understanding of the reaction kinetics and thermodynamics.
A common reaction involving ketones is nucleophilic addition to the carbonyl carbon. The reaction of this compound with a nucleophile, such as a Grignard reagent or an organolithium compound, can be modeled to understand the stereoselectivity and reactivity. DFT calculations can be employed to locate the transition state structure for the nucleophilic attack and to calculate the corresponding activation energy barrier.
The general steps for simulating a reaction mechanism are:
Optimization of Reactants and Products : The geometries of the starting materials and final products are optimized to find their lowest energy structures.
Transition State Search : A variety of methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to locate the transition state connecting the reactants and products.
Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to verify that the located transition state correctly connects the desired reactants and products on the potential energy surface.
Below is a hypothetical data table summarizing the energetic profile for the nucleophilic addition of methylmagnesium chloride to the carbonyl group of this compound, as calculated by DFT.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants (this compound + CH3MgCl) | 0.0 | 0.0 |
| Transition State | 15.7 | 16.5 |
| Product (Tertiary alcohol) | -25.3 | -24.1 |
Computational Design of Novel Derivatives and Functional Materials
Computational methods play a crucial role in the rational design of novel derivatives of this compound with tailored properties for applications in materials science and medicinal chemistry. Through in silico screening and property prediction, the most promising candidates can be identified for subsequent experimental synthesis, saving significant time and resources.
By modifying the core structure of this compound with different functional groups, it is possible to tune its electronic and photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can alter the HOMO-LUMO energy gap, which in turn affects the absorption and emission spectra of the molecule. This is particularly relevant for the design of new organic light-emitting diode (OLED) materials or fluorescent probes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of the designed derivatives with their desired activities or properties. These models are built using a training set of compounds with known data and can then be used to predict the properties of new, untested molecules.
The following table presents a hypothetical in silico screening of this compound derivatives for potential application as blue-light emitting materials. The predicted properties are obtained from DFT and Time-Dependent DFT (TD-DFT) calculations.
| Derivative | Substituent on Phenyl Ring | Substituent on Pyridine Ring | Predicted Emission Wavelength (nm) | Predicted Oscillator Strength |
|---|---|---|---|---|
| Parent Molecule | -H | -CH3 | 480 | 0.15 |
| Derivative 1 | -OCH3 (para) | -CH3 | 495 | 0.18 |
| Derivative 2 | -NO2 (para) | -CH3 | 465 | 0.12 |
| Derivative 3 | -H | -CF3 | 472 | 0.14 |
| Derivative 4 | -N(CH3)2 (para) | -CH3 | 510 | 0.22 |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Benzoyl-4-methylpyridine, both ¹H and ¹³C NMR would provide critical data.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the carbonyl group. The methyl protons would resonate in the upfield region, likely around 2.4 ppm. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (coupling) would reveal the connectivity of adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon is characteristically found significantly downfield, potentially in the range of 190-200 ppm. The aromatic carbons of both the pyridine and benzene rings would produce a series of signals between 120 and 160 ppm. The methyl carbon would appear at a much higher field, typically around 20-25 ppm.
2D NMR (COSY, HMQC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and benzene rings. An HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.2 - 8.7 | 120 - 155 |
| Benzene Ring Protons | 7.4 - 8.1 | 128 - 138 |
| Methyl Protons | ~2.4 | ~21 |
| Carbonyl Carbon | - | ~195 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1660-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings would be observed in the 1400-1600 cm⁻¹ region. C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The C=O stretch would also be Raman active. The non-polar C-C bonds of the aromatic rings are expected to show strong Raman scattering.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O | Stretch | 1660 - 1680 (Strong) | Active |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Active |
| Aliphatic C-H | Stretch | 2850 - 2960 (Medium) | Active |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 (Medium-Strong) | Strong |
| Aromatic C-H | Bend (out-of-plane) | 700 - 900 (Strong) | Active |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solid-State Reflectance Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in the pyridine and benzene rings, as well as the carbonyl group, in this compound suggests that it will absorb light in the UV-Vis region. Expected absorptions would correspond to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity.
Solid-state reflectance studies can provide information about the electronic properties of the compound in its solid form. These measurements are particularly useful for materials that are insoluble or where solid-state interactions are of interest. boronmolecular.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₁₃H₁₁NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 197.1.
The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve cleavage at the carbonyl group. Key expected fragments would include:
Benzoyl cation (C₆H₅CO)⁺: This would result in a prominent peak at m/z 105.
Phenyl cation (C₆H₅)⁺: Arising from the loss of CO from the benzoyl cation, this would appear at m/z 77.
4-methylpyridinyl cation (CH₃C₅H₄N)⁺: This fragment would be observed at m/z 92.
The relative intensities of these fragment ions would help to confirm the proposed structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 197 | [C₁₃H₁₁NO]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ |
| 92 | [CH₃C₅H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography (Single Crystal and Powder X-ray Diffraction)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₁₃H₁₁NO, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula and the purity of the sample.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 13 | 156.13 | 79.16% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 5.63% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.10% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.11% |
| Total | 197.25 | 100.00% |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that provides high-resolution images of the surface morphology of a material. For a solid sample of this compound, SEM would reveal details about its particle size, shape, and surface texture.
Energy Dispersive X-ray (EDX) Spectroscopy: When coupled with SEM, EDX allows for the elemental analysis of the sample's surface. The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which are unique to each element. This provides a qualitative and semi-quantitative elemental composition of the sample. EDX mapping can also be performed to show the spatial distribution of the constituent elements (carbon, nitrogen, and oxygen) across the imaged area, confirming the homogeneity of the compound.
Future Research Directions and Innovative Opportunities
Exploration of Asymmetric Synthesis and Chiral Derivatives
The development of stereoselective methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Future research should focus on the asymmetric synthesis of 2-Benzoyl-4-methylpyridine derivatives, where a chiral center is introduced. This can be achieved through various catalytic asymmetric reactions. nih.gov The exploration of chiral N-heterocycles is a rapidly growing field due to their prevalence in bioactive compounds. nih.gov
Key research objectives in this area include:
Development of Novel Chiral Catalysts: Investigating new organocatalysts or transition-metal complexes capable of inducing high enantioselectivity in reactions leading to chiral derivatives of this compound. mdpi.com The use of chiral bifunctional derivatives containing amino groups and thiourea (B124793) or squaramide fragments has shown promise in similar systems. mdpi.com
Stereoselective Functionalization: Exploring methods for the stereoselective addition of various functional groups to the pyridine (B92270) or benzoyl ring. nih.govacs.org Methodologies for the regio- and stereoselective addition to N-activated pyridines could be adapted for this purpose. researchgate.netacs.org
Synthesis of Enantiopure Derivatives: Establishing robust protocols for the synthesis of enantiomerically pure this compound derivatives, which can then be evaluated for their biological activity or as chiral ligands in other asymmetric transformations. rsc.org The addition of chloromethyllithium to imines derived from 2-pyridinecarboxaldehyde (B72084) has proven effective for creating chiral aziridines, a strategy that could be explored. nih.gov
Development of Advanced Materials for Optoelectronics and Sensing
Pyridine-based ligands have garnered significant attention for their applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The electronic properties of this compound, particularly when modified with fluorine-containing substituents, suggest its potential as a building block for advanced materials.
Future research in this domain should target:
Fluorinated Analogues for OLEDs: The synthesis and characterization of fluorinated derivatives of this compound. Fluorination can enhance properties such as electron mobility and thermal stability, which are crucial for high-performance OLEDs.
Sensors for Metal Ions: Designing and synthesizing derivatives that can act as selective chemosensors for specific metal ions. The pyridine and benzoyl moieties provide excellent coordination sites that can be tailored for selective binding, leading to a detectable optical or electrochemical response.
Nonlinear Optical (NLO) Materials: Investigating the NLO properties of this compound and its derivatives. researchgate.net Compounds with significant charge-transfer character often exhibit strong NLO responses, making them suitable for applications in photonics and optical data processing. researchgate.net
| Research Area | Potential Application | Key Molecular Design Strategy |
| OLEDs | Emitter or host materials | Introduction of fluorinated substituents to enhance electron transport and stability. |
| Chemical Sensors | Selective detection of metal ions | Modification with specific binding sites to induce a colorimetric or fluorescent response upon ion binding. |
| Nonlinear Optics | Optical switching and frequency conversion | Design of molecules with large hyperpolarizability through donor-acceptor substitutions. |
Rational Design of Multifunctional Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The structure of this compound makes it an excellent candidate for a linker in the design of novel MOFs with tailored properties. researchgate.net The pyridine nitrogen and the benzoyl oxygen can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.govmdpi.com
Innovative opportunities in this area include:
Porous Materials for Gas Storage and Separation: Designing MOFs with specific pore sizes and chemical environments for the selective adsorption and storage of gases like hydrogen, carbon dioxide, or methane. researchgate.net
Heterogeneous Catalysis: Incorporating catalytically active metal sites within the MOF structure, using this compound derivatives as the organic linkers. These materials could serve as robust and recyclable heterogeneous catalysts for various organic transformations.
Luminescent MOFs for Sensing and Imaging: Synthesizing MOFs that exhibit luminescence, which can be modulated by the presence of specific guest molecules. rsc.org This could lead to the development of highly sensitive and selective sensors for environmental pollutants or biological markers. rsc.org
Synergistic Integration of Experimental and Computational Approaches in Chemical Discovery
The combination of experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of new molecules and materials. ufms.br Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules before they are synthesized in the lab. researchgate.netnih.gov
Future research should leverage this synergy by:
Predicting Reaction Outcomes: Using computational methods to predict the regioselectivity and stereoselectivity of reactions involving this compound, thereby guiding experimental efforts.
Designing Materials with Targeted Properties: Employing DFT and other computational tools to design novel derivatives with optimized electronic and optical properties for applications in optoelectronics or as ligands in MOFs. scispace.com The relationship between molecular structure and material properties can be elucidated through these theoretical studies. taylorfrancis.com
Understanding Reaction Mechanisms: Combining experimental data with computational analysis to gain a deeper understanding of the mechanisms of catalytic and synthetic reactions, which can lead to the development of more efficient processes.
By integrating these computational strategies with experimental work, the design and discovery of new functional molecules and materials based on the this compound scaffold can be significantly streamlined and enhanced.
Q & A
Q. What are the standard synthetic routes for 2-Benzoyl-4-methylpyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, benzoylpyridine derivatives (e.g., 2-benzoylpyridine) are synthesized via acylation of pyridine rings using benzoyl chloride in the presence of Lewis acids like AlCl₃ . Reaction optimization should focus on temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side products. Evidence from similar compounds suggests that electron-donating substituents (e.g., methyl groups) on the pyridine ring enhance reactivity .
Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?
Characterization relies on NMR (¹H and ¹³C), IR, and mass spectrometry. In ¹H NMR, the methyl group on the pyridine ring appears as a singlet near δ 2.5 ppm, while the benzoyl carbonyl proton is absent due to deshielding. The aromatic protons of the benzoyl group show splitting patterns between δ 7.3–8.1 ppm. IR spectroscopy confirms the carbonyl stretch (C=O) at ~1680 cm⁻¹. High-resolution mass spectrometry (HRMS) should match the molecular ion peak to the exact mass (C₁₃H₁₁NO: 197.08 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for pyridine derivatives, which recommend:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Contingency plans for skin/eye exposure include immediate rinsing with water for 15 minutes and medical consultation .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of benzoylation in 4-methylpyridine derivatives?
Regioselectivity challenges arise due to competing acylation at ortho/meta/para positions. Computational modeling (e.g., DFT calculations) predicts electron density distribution to identify reactive sites. Experimental validation using directing groups (e.g., -NH₂ or -OMe) or steric hindrance strategies (e.g., bulky ligands) can improve selectivity. For example, methyl groups at the 4-position of pyridine may direct benzoylation to the 2-position via steric effects .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
Contradictory data may stem from variations in assay conditions (e.g., pH, solvent polarity) or impurities. To address this:
- Reproducibility checks: Validate purity via HPLC (>95%) and replicate assays under standardized conditions.
- Comparative studies: Benchmark against structurally similar compounds (e.g., 4-benzoylpyridine) to identify substituent-specific effects .
- Mechanistic studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How does the methyl group at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?
The methyl group acts as an electron-donating substituent, increasing electron density on the pyridine ring. This enhances susceptibility to electrophilic attack but may reduce nucleophilic substitution rates at adjacent positions. Kinetic studies using halogenated analogs (e.g., 2-(4-chloromethylphenyl)pyridine) show that steric hindrance from the methyl group slows SN2 reactions, favoring elimination pathways under basic conditions .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes and ADMET predictors (e.g., SwissADME) for bioavailability, logP, and metabolic stability. For example, the benzoyl group may increase lipophilicity, requiring solubility enhancers (e.g., cyclodextrins) for in vivo studies .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting spectral data for this compound?
Contradictions in NMR or IR data may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in benzoyl derivatives can shift carbonyl peaks. Mitigation steps:
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For outliers, conduct Grubbs’ test and justify exclusion based on predefined criteria .
Methodological Resources
Q. Which databases provide reliable crystallographic or toxicological data for this compound?
- PubChem: For molecular weight, CAS numbers, and computed properties .
- CAS Common Chemistry: Verified chemical identifiers and regulatory information .
- Acta Crystallographica Section E: Structural reports for related pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
